An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic Acid
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology, the demand for novel, functionalized heterocyclic compounds is insatiable.[1] Arylboronic acids are indispensable reagents in this endeavor, serving as key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions provide a powerful and versatile method for constructing the complex carbon-carbon bonds that form the backbone of many therapeutic agents.[2]
The target of this guide, 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid (CAS 1704064-15-2), is a sophisticated building block of significant interest. Its structure is strategically designed with three key features:
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The Phenylboronic Acid Moiety: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling its attachment to a wide array of aryl or heteroaryl halides.
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The Fluoro Substituent: The placement of a fluorine atom ortho to the boronic acid modifies the electronic properties of the phenyl ring. This can enhance the compound's Lewis acidity, influence its pKa, and impart unique metabolic stability and binding characteristics to the final drug candidate.[3]
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The Morpholinoethoxy Side Chain: The morpholine ring is a common motif in medicinal chemistry, often included to improve aqueous solubility, pharmacokinetic properties, and to serve as a key binding element. This side chain is frequently found in inhibitors of critical signaling pathways, such as the mTOR/PI3K/Akt pathway.[1][4]
This guide provides a comprehensive overview of a robust synthetic strategy for preparing this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols. The narrative is designed to not only instruct but also to elucidate the chemical reasoning behind each procedural step, empowering researchers to adapt and troubleshoot as needed.
Strategic Synthesis Plan: A Two-Pronged Approach
Two primary retrosynthetic pathways present themselves for the construction of the target molecule. The choice between them often depends on the availability and cost of the starting materials.
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Route A: Late-Stage Borylation: This approach begins with a readily available halogenated phenol. The morpholinoethoxy side chain is installed first via a Williamson ether synthesis, followed by conversion of the aryl halide to the boronic acid in the final steps.
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Route B: Early-Stage Borylation: This strategy starts with a pre-functionalized phenylboronic acid containing a hydroxyl group. The morpholinoethoxy tail is then appended in a subsequent etherification step.
This guide will focus on Route A (Late-Stage Borylation) , as it often provides a more convergent and readily scalable process starting from common chemical feedstocks.
Visualizing the Synthetic Workflow (Route A)
Below is a diagram outlining the key transformations in the proposed late-stage borylation synthesis.
Caption: Synthetic workflow for Route A.
Part 1: Synthesis of the Key Intermediate: 4-(4-Bromo-2-fluorophenoxy)morpholine
The first critical step is the coupling of the aromatic core with the morpholine side chain. This is achieved via the classic Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[5]
Causality and Experimental Choices:
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Choice of Base: A moderately strong base is required to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions. Anhydrous conditions are preferred to prevent hydrolysis of the alkyl halide.
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Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively dissolve the ionic intermediates (phenoxide salt) and do not interfere with the SN2 mechanism.
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Reaction Temperature: Heating the reaction (e.g., 80-90 °C) increases the rate of the SN2 reaction, allowing the synthesis to be completed in a reasonable timeframe.
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Alkylating Agent: 4-(2-Chloroethyl)morpholine (or its hydrochloride salt, which is neutralized in situ or prior to use) serves as the electrophile. The chloride is a good leaving group for this nucleophilic substitution.
Detailed Experimental Protocol: Part 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromo-2-fluorophenol | 191.00 | 10.0 g | 52.36 | 1.0 |
| 4-(2-Chloroethyl)morpholine HCl | 186.08 | 10.7 g | 57.59 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 21.7 g | 156.9 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
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Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorophenol (10.0 g, 52.36 mmol), 4-(2-chloroethyl)morpholine hydrochloride (10.7 g, 57.59 mmol), and anhydrous potassium carbonate (21.7 g, 156.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask.
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Reaction: Heat the reaction mixture to 85 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.
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Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.
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Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or isopropanol to yield 4-(4-bromo-2-fluorophenoxy)morpholine as a white to off-white solid.
Part 2: Synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic Acid
This final stage employs a lithium-halogen exchange followed by borylation, a powerful method for forming aryl-boron bonds.[2]
Causality and Experimental Choices:
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Lithiation: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. The lithium atom rapidly exchanges with the bromine, directed by the fluorine substituent.[6][7]
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Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and remains liquid at -78 °C, effectively solvating the organometallic species.
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Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(O-iPr)₃). This forms a tetracoordinate boronate complex.[8]
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Hydrolysis: The final step is the careful hydrolysis of the boronate ester with aqueous acid. This protonates the alkoxy groups, which are then eliminated to form the final, stable boronic acid.
Detailed Experimental Protocol: Part 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(4-Bromo-2-fluorophenoxy)morpholine | 304.16 | 10.0 g | 32.88 | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 14.5 mL | 36.17 | 1.1 |
| Triisopropyl borate | 188.08 | 9.1 mL | 39.46 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask under a high vacuum and backfill with dry nitrogen. Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet.
-
Dissolution: Add 4-(4-bromo-2-fluorophenoxy)morpholine (10.0 g, 32.88 mmol) and 150 mL of anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (14.5 mL of a 2.5 M solution in hexanes, 36.17 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (9.1 mL, 39.46 mmol) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
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Quench & Hydrolysis: Slowly warm the reaction to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 2 M HCl (~50 mL) until the solution is acidic (pH ≈ 1-2). Stir vigorously for 1 hour at room temperature to complete the hydrolysis.
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Isolation & Purification: Transfer the mixture to a separatory funnel. The product may precipitate at the interface or remain in one of the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by trituration with a mixture of diethyl ether and hexanes or by column chromatography to afford the final product.
Product Characterization: A Self-Validating System
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Visualizing the Final Product
Caption: Structure of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid.
Expected Analytical Data
| Test | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.9 (s, 2H, B(OH)₂), ~7.4-7.5 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.2 (t, 2H, O-CH₂), ~3.6 (t, 4H, Morpholine O-CH₂), ~2.8 (t, 2H, N-CH₂), ~2.5 (t, 4H, Morpholine N-CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Expected signals for 12 unique carbons, including characteristic shifts for the C-F (~155-160 ppm, doublet), C-O (~145 ppm), and C-B bonds. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single resonance characteristic of an aryl fluoride. |
| ¹¹B NMR (128 MHz, DMSO-d₆) | A broad singlet around δ 25-30 ppm, typical for a tricoordinate arylboronic acid.[3] |
| LC-MS (ESI+) | Calculated for C₁₂H₁₈BFNO₄⁺ [M+H]⁺: 270.13. Found: ~270.1. |
Safety and Handling
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Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water and protic solvents. Must be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Solvents (THF, DMF): Anhydrous solvents are required. THF can form explosive peroxides and should be handled with care. DMF is a reproductive toxin.
-
Halogenated Aromatics: Handle with care as they are potentially toxic and irritants.
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General Precautions: All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid. By understanding the underlying principles of each transformation—from the SN2 mechanism of the Williamson ether synthesis to the cryogenic conditions required for the lithium-halogen exchange—researchers are well-equipped to produce this valuable building block for application in medicinal chemistry and drug discovery programs. The strategic incorporation of fluorine and a morpholine moiety makes this compound a highly sought-after intermediate for creating next-generation therapeutics.
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